Welcome to the BenchChem Online Store!
molecular formula C9H11N3O B8500829 6-(Dimethylamino)-4-(hydroxymethyl)picolinonitrile

6-(Dimethylamino)-4-(hydroxymethyl)picolinonitrile

Cat. No. B8500829
M. Wt: 177.20 g/mol
InChI Key: ANEAYNAUYQINOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08299267B2

Procedure details

To a stirring solution of 364 mg (1.66 mmol) of (2-cyano-6-(dimethylamino)pyridin-4-yl)methyl acetate in 7 mL of MeOH was added 365 mg (2.64 mmol) of K2CO3. After 1 h, the mixture was filtered through Celite with MeOH and EtOAc. More EtOAc and H2O (30 mL) were added; the aqueous layer was extracted with EtOAc (4×). The combined extracts were washed with brine (50 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (50% EtOAc/hexanes) provided 253 mg of 6-(dimethylamino)-4-(hydroxymethyl)picolinonitrile as a pale yellow solid in 86% yield.
Name
(2-cyano-6-(dimethylamino)pyridin-4-yl)methyl acetate
Quantity
364 mg
Type
reactant
Reaction Step One
Name
Quantity
365 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[C:10]([N:12]([CH3:14])[CH3:13])[N:9]=[C:8]([C:15]#[N:16])[CH:7]=1)(=O)C.C([O-])([O-])=O.[K+].[K+]>CO>[CH3:13][N:12]([CH3:14])[C:10]1[N:9]=[C:8]([C:15]#[N:16])[CH:7]=[C:6]([CH2:5][OH:4])[CH:11]=1 |f:1.2.3|

Inputs

Step One
Name
(2-cyano-6-(dimethylamino)pyridin-4-yl)methyl acetate
Quantity
364 mg
Type
reactant
Smiles
C(C)(=O)OCC1=CC(=NC(=C1)N(C)C)C#N
Name
Quantity
365 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite with MeOH and EtOAc
ADDITION
Type
ADDITION
Details
More EtOAc and H2O (30 mL) were added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (4×)
WASH
Type
WASH
Details
The combined extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (50% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C1=CC(=CC(=N1)C#N)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 253 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.